Orthoclase

説明

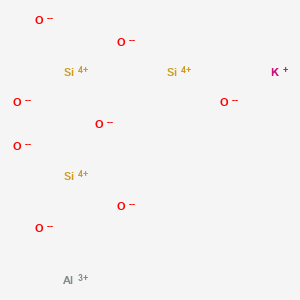

Orthoclase is one of the most common minerals and occurs in numerous mineral environments . It is polymorphous with the minerals Microcline and Sanidine, forming the Potassium Feldspar group . The only difference between them is their crystal structure . Orthoclase is most widely known as the pink feldspar found in many granites .

Synthesis Analysis

Orthoclase crystals can be synthesized using a direct bonding technique . A gem-quality orthoclase crystal from Itrongay, Madagascar, was used for the bonding experiments . Water can go into orthoclase crystals under pressures of up to 600 MPa at room temperature .

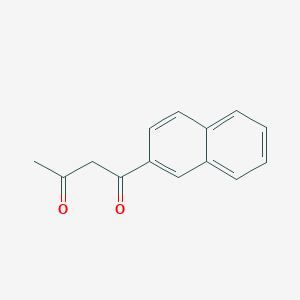

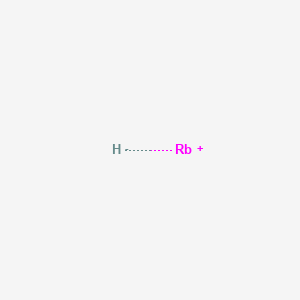

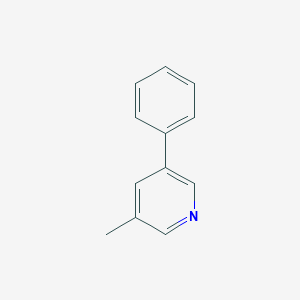

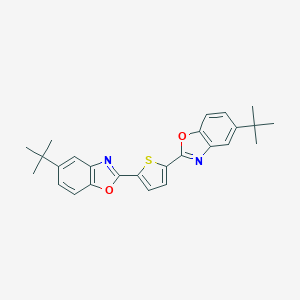

Molecular Structure Analysis

Orthoclase has a chemical formula of KAlSi3O8 . Its molecular weight is 278.33 gm . The compositions of orthoclase were measured with electron probe microanalysis (EPMA), and both the colorless and pink samples were determined to be orthoclase .

Chemical Reactions Analysis

Orthoclase is a feldspar mineral that forms during the crystallization of a magma into intrusive igneous rocks such as granite, granodiorite, diorite, and syenite . Chemical weathering alters orthoclase into clay minerals such as kaolinite .

Physical And Chemical Properties Analysis

Orthoclase has a color that can range from colorless, greenish, greyish yellow, white, to pink . It has a hardness of 6 on the Mohs scale . It has a specific gravity of 2.55–2.63 . It has a monoclinic crystal system .

科学的研究の応用

Ion Adsorption and Water Treatment : Orthoclase is effective in removing heavy metal ions from aqueous solutions, which is crucial for treating saline wastewater. Molecular dynamics simulations have demonstrated its efficiency in cation removal at low ion concentrations, with specific adsorption sites influenced by the ions' valence, radius, and hydration stability (Liu et al., 2021).

Dissolution Processes : The dissolution mechanisms of orthoclase vary with pH and temperature. In situ atomic force microscopy and synchrotron X-ray reflectivity studies have shown distinct terrace roughening and step motion processes under different pH conditions, influencing its dissolution rates (Teng et al., 2001).

Shock Loading and Glass Formation : Experimental shock loading of orthoclase can lead to the formation of diaplectic glass. This transformation occurs at specific pressures and is independent of the shock pulse duration, providing insights into geological processes and material science applications (Kleeman, 1971).

Synthesis of Dense Forms : Research on synthesizing new forms of orthoclase, like dense germanate orthoclase, expands understanding of mineral structures and properties under different environmental conditions (Kume et al., 1966).

Surface and Interface Studies : High-resolution X-ray reflectivity and atomic force microscopy have been used to determine the structure of orthoclase surfaces in contact with water, which is key to understanding mineral-water interaction mechanisms (Fenter et al., 2000).

Mineral Separation and Flotation : Studies on the surface free energy of orthoclase in the presence of different electrolytes provide insights into mineral separation processes, crucial in mining and material processing industries (Karagüzel et al., 2005).

Pressure-Induced Changes : In-situ hydrostatic pressure tests reveal that orthoclase's structure changes under varying pressure conditions, which is significant for understanding geological processes and the behavior of minerals under extreme conditions (Liu et al., 2014).

Dissolution Kinetics and Weathering Processes : Investigations on the dissolution kinetics of orthoclase surfaces help in understanding weathering processes, which are fundamental in soil formation and nutrient cycling in ecosystems (Pollet-Villard et al., 2016).

Organic Acid Interactions : Studies on the interaction of orthoclase with organic acids at different temperatures provide insights into mineral solubility and the transport of elements in various environmental settings (Blake & Walter, 1996).

Thermoluminescent Properties : Research on the thermoluminescent properties of orthoclase has implications for dosimetry and luminescence dating, which are important in geological and archaeological studies (Soliman & Hussein, 2002).

将来の方向性

特性

IUPAC Name |

aluminum;potassium;oxygen(2-);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHONNLASJQAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021761 | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orthoclase | |

CAS RN |

12168-80-8, 12251-44-4 | |

| Record name | Feldspar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHOCLASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)